molecular formula C26H35N5O3S B2639802 5-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzene-1-sulfonamide CAS No. 923244-99-9

5-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B2639802
CAS No.: 923244-99-9
M. Wt: 497.66
InChI Key: RQWSRHIMWQWJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzene-1-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure comprising a sulfonamide group linking a substituted benzene ring to an aminophenyl moiety, which is further connected to a diethylamino-methylpyrimidine group. This specific architecture suggests potential for high-affinity binding to various enzymatic targets. Compounds within this structural class have been investigated for their roles as modulators of biological pathways. Researchers may explore its application as a protein kinase inhibitor, given the presence of the pyrimidine scaffold, which is a common pharmacophore in many established kinase inhibitors. The sulfonamide functional group also indicates potential for carbonic anhydrase inhibition. Its precise mechanism of action is directionally defined by its molecular structure and requires further experimental validation in research settings. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-tert-butyl-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O3S/c1-8-31(9-2)24-16-18(3)27-25(29-24)28-20-11-13-21(14-12-20)30-35(32,33)23-17-19(26(4,5)6)10-15-22(23)34-7/h10-17,30H,8-9H2,1-7H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWSRHIMWQWJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include tert-butyl alcohol, anhydrous magnesium sulfate, and boron trifluoride etherate .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yields and purity. These methods often include the use of advanced catalysts and controlled reaction environments to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

5-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzene-1-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents on Benzene Sulfonamide Pyrimidine Substituents Key Structural Differences Potential Impact on Properties
Target Compound 5-tert-butyl, 2-methoxy 4-diethylamino, 6-methyl Reference compound High lipophilicity (tert-butyl), moderate solubility (diethylamino)
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (CAS 923216-86-8) 4-methoxy 4-diethylamino, 6-methyl Methoxy position shifted from 2 to 4 Altered electronic distribution; possible reduced steric hindrance
5-methoxy-2,4-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide 5-methoxy, 2,4-dimethyl 4-methyl, 6-(4-methylphenyl)amino Diethylamino replaced with methylphenylamino Reduced solubility; increased aromatic interactions
4-tert-butyl-N-[6-(4-methoxy-2-butynyloxy)-5-(p-tolyl)-4-pyrimidinyl]-benzene sulfonamide (CAS 346672-43-3) 4-tert-butyl 6-(4-methoxy-2-butynyloxy), 5-p-tolyl Additional butynyloxy group; pyrimidine substitution pattern Enhanced metabolic stability; possible improved membrane permeability

Hypothesized Property Differences

Solubility: The target compound’s diethylamino group may improve solubility in polar solvents compared to the methylphenylamino group in , which introduces aromatic bulk. However, the tert-butyl group reduces aqueous solubility due to high lipophilicity .

Binding Affinity :

  • The tert-butyl group in the target compound likely enhances hydrophobic interactions with protein pockets, a feature absent in the 4-methoxy analog .
  • The butynyloxy group in introduces conformational rigidity, which may improve binding specificity but limit adaptability to dynamic binding sites .

Metabolic Stability: Tert-butyl groups are known to resist oxidative metabolism, suggesting superior stability for the target compound compared to analogs with smaller alkyl groups (e.g., methyl in ) .

Research Findings and Implications

  • In contrast, the 4-methoxy analog (CAS 923216-86-8) may exhibit weaker resonance effects due to positional differences .
  • Steric Considerations : The tert-butyl group in the target compound and CAS 346672-43-3 introduces significant steric bulk, which may hinder off-target interactions but also reduce solubility.

Biological Activity

5-tert-butyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article synthesizes existing research findings on its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Sulfonamide Group : Known for its antibacterial properties.
  • Pyrimidine Ring : Associated with various pharmacological activities, including anticancer effects.
  • Aromatic Rings : Typically enhance lipophilicity and biological interactions.

1. Anti-inflammatory Activity

Research indicates that sulfonamide derivatives, including the compound , exhibit significant anti-inflammatory effects. In a study evaluating various benzenesulfonamide derivatives, compounds showed inhibition of carrageenan-induced rat paw edema with rates around 90% at specific concentrations . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and pathways.

2. Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against a range of pathogens. In vitro studies reported minimum inhibitory concentrations (MIC) for several bacteria:

  • E. coli : MIC of 6.72 mg/mL
  • S. aureus : MIC of 6.63 mg/mL
  • P. aeruginosa : MIC of 6.67 mg/mL
    These results suggest that the compound could serve as a potential antimicrobial agent, particularly in treating infections caused by these bacteria .

3. Anticancer Activity

The anticancer potential of sulfonamide derivatives has been extensively studied. The compound exhibited cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition:

  • MDA-MB-468 (breast cancer) : IC50 = 3.99 µM
  • CCRF-CM (leukemia) : IC50 = 4.51 µM
    These findings suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspases .

Mechanistic Insights

The biological activities are likely mediated through several mechanisms:

  • Inhibition of Carbonic Anhydrases (hCAs) : The compound has shown to inhibit hCA isoforms, which are implicated in tumor growth and metastasis .
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that sulfonamides can reduce ROS levels, thereby mitigating oxidative stress during microbial infections .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced edema in rats, the compound was administered at varying doses. Results indicated a dose-dependent reduction in inflammation, with significant effects observed at higher concentrations.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted using clinical isolates of bacteria resistant to conventional antibiotics. The compound demonstrated effectiveness against these strains, highlighting its potential as a novel antimicrobial agent.

Data Summary

Biological ActivityEffectivenessReference
Anti-inflammatory~90% inhibition
Antimicrobial against E. coliMIC = 6.72 mg/mL
Anticancer (MDA-MB-468)IC50 = 3.99 µM

Q & A

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer: The synthesis involves multi-step reactions, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Key steps include:

  • Catalyst Selection: Use Pd catalysts (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) for coupling reactions, as demonstrated in analogous pyrimidine sulfonamide syntheses .
  • Base Optimization: Cs₂CO₃ or K₃PO₄ enhances nucleophilic substitution efficiency in aryl amination steps .
  • Reaction Solvent: Dioxane or THF at reflux (80–100°C) improves solubility of intermediates .
  • Yield Monitoring: Track intermediates via TLC or HPLC to identify bottlenecks (e.g., incomplete coupling or deprotection).

Q. What purification techniques are recommended for isolating the final product?

Methodological Answer:

  • Liquid-Liquid Extraction: Use ethyl acetate/water partitions to remove hydrophilic byproducts .
  • Column Chromatography: Employ silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:1) for high-purity isolation .
  • Recrystallization: Optimize solvent pairs (e.g., dichloromethane/methanol) to remove residual Pd catalysts .

Q. Which analytical methods are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, pyrimidine protons at 6.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • X-ray Crystallography: Resolve ambiguous stereochemistry or hydrogen-bonding patterns, as seen in related pyrimidine derivatives .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified tert-butyl, methoxy, or diethylamino groups to assess steric/electronic effects .
  • Biological Assays: Test analogs against target enzymes (e.g., kinases, cholinesterases) using fluorescence polarization or calorimetry .
  • Data Analysis: Apply multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity .

Q. How to resolve contradictory bioactivity data in different assay systems?

Methodological Answer:

  • Orthogonal Assays: Validate hits using SPR (binding affinity) and enzymatic assays (functional activity) to rule out false positives .
  • Solubility Testing: Measure kinetic solubility in PBS or DMEM to address discrepancies caused by aggregation .
  • Metabolite Screening: Use LC-MS to identify degradation products that may interfere with assays .

Q. What computational strategies are effective for studying its mechanism of action?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to predict binding poses in target proteins (e.g., ATP-binding pockets) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • Pharmacophore Modeling: Identify critical interactions (e.g., hydrogen bonds with pyrimidine N1) using MOE .

Q. How to elucidate off-target effects in cellular models?

Methodological Answer:

  • Proteome Profiling: Apply affinity pull-downs with biotinylated analogs and LC-MS/MS to identify interacting proteins .
  • CRISPR Screening: Use genome-wide knockout libraries to pinpoint synthetic lethal partners .
  • Cytotoxicity Assays: Compare IC₅₀ values in primary vs. cancer cell lines to assess selectivity .

Q. How to evaluate stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate compound in buffers (pH 2–9) and monitor degradation via HPLC at 37°C .
  • Plasma Stability: Use human plasma with EDTA to assess esterase-mediated hydrolysis .
  • Light/Thermal Stability: Conduct accelerated degradation studies under ICH guidelines .

Q. What strategies mitigate toxicity in preclinical models?

Methodological Answer:

  • Metabolic Profiling: Identify hepatotoxic metabolites using microsomal incubations (e.g., CYP3A4/2D6) .
  • Prodrug Design: Mask sulfonamide groups with cleavable esters to reduce renal toxicity .
  • In Vivo PK/PD: Monitor liver/kidney biomarkers in rodent models after single-dose administration .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Bioavailability Studies: Measure plasma concentrations via LC-MS to confirm target engagement .
  • Tissue Distribution: Use radiolabeled analogs (e.g., ¹⁴C) to quantify compound accumulation in organs .
  • Metabolite Interference: Test major metabolites (≥10% abundance) in vitro to rule out activation/inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.